Methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydropyridine-3-carboxylate
Overview
Description
DHP-218 is a calcium channel antagonist that inhibits calcium-induced contraction of the rat aorta in high potassium solution. It is known for its high potency in blocking voltage-gated calcium channels, making it a valuable compound in cardiovascular research .
Preparation Methods
Synthetic Routes and Reaction Conditions: DHP-218 is synthesized through a series of chemical reactions involving the formation of dihydropyridine phosphonate. The synthesis typically involves the Hantzsch reaction, where aldehydes, ethyl acetoacetate, and ammonium acetate are reacted in the presence of a catalyst .
Industrial Production Methods: The industrial production of DHP-218 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of superparamagnetic manganese ferrite nanoparticles as a catalyst to enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: DHP-218 can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: It can also be reduced under specific conditions to yield reduced derivatives.
Substitution: DHP-218 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
DHP-218 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blocking mechanisms.
Biology: Investigated for its effects on cellular calcium signaling pathways.
Medicine: Explored for potential therapeutic applications in treating cardiovascular diseases such as hypertension and myocardial ischemia.
Industry: Utilized in the development of new calcium channel blockers for pharmaceutical use
Mechanism of Action
DHP-218 exerts its effects by blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels. By inhibiting these channels, it reduces the entry of calcium ions into the cells, leading to vasodilation and a decrease in blood pressure. This mechanism is crucial for its potential therapeutic applications in cardiovascular diseases .
Comparison with Similar Compounds
Nifedipine: Another calcium channel blocker with similar vasodilatory effects.
Amlodipine: Known for its long-lasting action in treating hypertension.
Nicardipine: Used for its potent vasodilatory properties.
Uniqueness of DHP-218: DHP-218 is unique due to its high potency and specificity in blocking voltage-gated calcium channels. It has shown to be approximately seven times more potent than nifedipine in certain studies, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2,6-dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O7P/c1-11-15(18(21)25-3)16(13-7-4-5-8-14(13)20(22)23)17(12(2)19-11)28(24)26-9-6-10-27-28/h4-5,7-8,16,19H,6,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWINTXYUFHJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCCCO2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N2O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80875051 | |
Record name | DHP-218 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102097-78-9 | |
Record name | Dhp 218 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102097789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DHP-218 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80875051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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